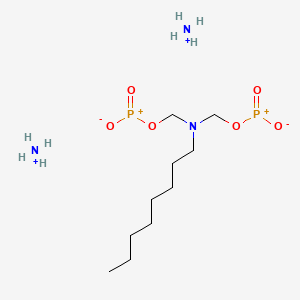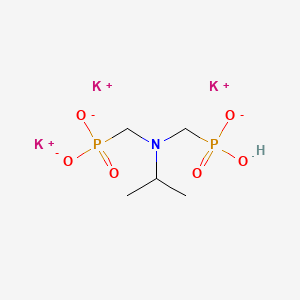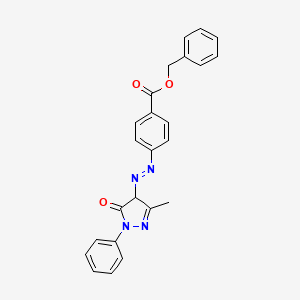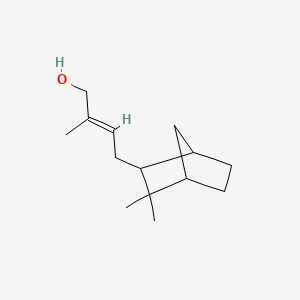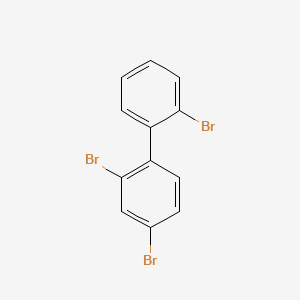
2,2',4-Tribromobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,4-Tribromobiphenyl is a polybrominated biphenyl (PBB) compound, characterized by the presence of three bromine atoms attached to a biphenyl structure. This compound is part of a larger group of brominated flame retardants, which are used to reduce the flammability of various materials. The molecular formula of 2,2’,4-Tribromobiphenyl is C12H7Br3, and it has a molecular weight of 390.89598 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 2,2’,4-Tribromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 2,2’,4-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored to prevent over-bromination and to ensure the selective formation of the 2,2’,4-tribromo derivative.
化学反応の分析
Types of Reactions: 2,2’,4-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 2,2’,4-Tribromobiphenyl can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: Reduction of 2,2’,4-Tribromobiphenyl can lead to the formation of less brominated biphenyls or biphenyl itself.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products:
- Substitution reactions yield biphenyl derivatives with different functional groups.
- Oxidation reactions produce biphenyl compounds with various oxygen-containing functional groups.
- Reduction reactions result in less brominated biphenyls or biphenyl.
科学的研究の応用
2,2’,4-Tribromobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of brominated biphenyls in various chemical reactions.
Biology: Research on its toxicological effects helps in understanding the impact of brominated flame retardants on living organisms.
Medicine: Studies on its interaction with biological molecules provide insights into its potential health effects.
作用機序
The mechanism of action of 2,2’,4-Tribromobiphenyl involves its interaction with biological molecules, leading to various effects:
Molecular Targets: It binds to proteins and enzymes, potentially disrupting their normal function.
Pathways Involved: The compound can induce oxidative stress and interfere with cellular signaling pathways, leading to toxic effects.
類似化合物との比較
2,4,4’-Tribromobiphenyl: Another polybrominated biphenyl with bromine atoms at different positions.
2,4,6-Tribromobiphenyl: A closely related compound with bromine atoms at the 2, 4, and 6 positions.
Uniqueness: 2,2’,4-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other brominated biphenyls, it may exhibit different toxicological profiles and environmental behaviors.
特性
CAS番号 |
144978-90-5 |
|---|---|
分子式 |
C12H7Br3 |
分子量 |
390.90 g/mol |
IUPAC名 |
2,4-dibromo-1-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H |
InChIキー |
YDNHQROTGQCGTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


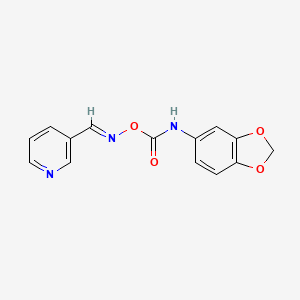
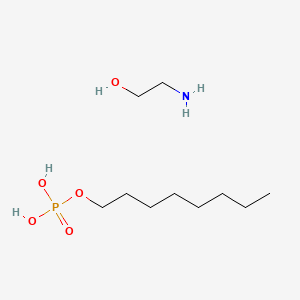


![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)



